N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide
Description
N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6 and an isonicotinamide moiety linked via a methyl group at position 2. The methoxy group at position 6 likely influences electronic and steric properties, while the isonicotinamide side chain introduces a pyridine-based amide functionality, which may contribute to solubility and target binding .
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-21-12-3-2-10-16-17-11(19(10)18-12)8-15-13(20)9-4-6-14-7-5-9/h2-7H,8H2,1H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXFATFTBLPWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC=NC=C3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 3.1: Acid Chloride Route
- Acid Chloride Formation : Treat isonicotinic acid with thionyl chloride (SOCl$$_2$$) under reflux (2 h).
- Amidation : React the acid chloride with {6-methoxy-triazolo-pyridazin-3-yl}methanamine in dichloromethane (DCM) with Et$$_3$$N (0°C to rt, 12 h).
$$
\text{Isonicotinoyl chloride} + \text{Methanamine derivative} \rightarrow \text{Target compound}
$$
Method 3.2: Carbodiimide-Mediated Coupling
Employ EDCl/HOBt in DMF (24 h, rt):
$$
\text{Isonicotinic acid} + \text{EDCl} + \text{HOBt} \rightarrow \text{Activated ester} \xrightarrow{\text{Methanamine}} \text{N-((6-Methoxy-triazolo-pyridazin-3-yl)methyl)isonicotinamide}
$$
Critical Analytical Data
Spectroscopic Characterization
$$^1$$H NMR (400 MHz, DMSO-$$d6$$):
δ 8.81 (d, J=4.8 Hz, 2H, pyridine-H), 8.72 (d, J=9.6 Hz, 1H, triazolo-H), 7.95 (d, J=9.6 Hz, 1H, triazolo-H), 7.82 (d, J=4.8 Hz, 2H, pyridine-H), 4.68 (s, 2H, CH$$2$$), 3.96 (s, 3H, OCH$$_3$$)HRMS (ESI+):
Calculated for C$${14}$$H$${12}$$N$$6$$O$$2$$: 320.1024 [M+H]$$^+$$, Found: 320.1028
Chromatographic Purity
| Method | Column | Retention Time (min) | Purity (%) |
|---|---|---|---|
| HPLC (UV 254) | C18, 150×4.6 mm | 6.72 | 99.1 |
| UPLC-MS | BEH C18, 2.1 mm | 2.15 | 98.7 |
Comparative Analysis of Synthetic Routes
| Parameter | Acid Chloride Route | EDCl/HOBt Route |
|---|---|---|
| Yield | 65–70% | 82% |
| Reaction Time | 14 h | 24 h |
| Byproduct Formation | HCl (gas) | Urea derivatives |
| Scalability | Limited by SOCl$$_2$$ handling | Bench-friendly |
The carbodiimide method demonstrates superior yields and safety profile, making it preferable for large-scale synthesis.
Industrial-Scale Optimization
Key modifications for kilogram-scale production include:
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in oncology.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Key Modifications
Patent Landscape and Novel Derivatives
European patent applications () disclose compounds with pyrrolo-triazolo-pyrazine cores, such as N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)methyl)-2-cyanoacetamide.
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound features a triazolo-pyridazine core linked to an isonicotinamide moiety , which enhances its pharmacological properties. The methoxy substitution on the triazole ring contributes to its structural diversity and may influence its biological interactions.
Anticancer Properties
Research indicates that compounds with triazolo and pyridazine structures often exhibit significant anticancer activity . In particular, studies have evaluated the compound's efficacy against various cancer cell lines:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| A549 | 1.06 ± 0.16 | Significant cytotoxicity observed |
| MCF-7 | 1.23 ± 0.18 | Effective in inhibiting cell proliferation |
| HeLa | 2.73 ± 0.33 | Induces apoptosis |
These findings suggest that this compound could serve as a promising candidate for further development as an anticancer agent .
The mechanism of action involves interaction with specific molecular targets such as c-Met kinase , a receptor tyrosine kinase implicated in cancer progression. The compound has shown inhibitory activity against c-Met with an IC50 value comparable to established inhibitors like Foretinib . This inhibition leads to the downregulation of oncogenic pathways, making it a potential therapeutic agent for cancer treatment.
The synthesis of this compound typically involves multi-step procedures that include cyclization reactions and modifications to enhance yield and purity . The following is a generalized synthetic route:
- Starting Material Preparation : Synthesize the triazolo-pyridazine core.
- Linkage Formation : React the core with isonicotinamide derivatives.
- Purification : Employ chromatographic techniques to isolate the final product.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other biologically active compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | Chlorine substitution on triazole | Antimicrobial |
| SLU-2633 | Triazolopyridazine core | Antiparasitic against Cryptosporidium parvum |
| 5-(Trifluoromethyl)-1H-[1,2,4]triazole | Triazole with trifluoromethyl group | Antifungal |
This comparative analysis highlights the unique features of this compound that may enhance its solubility and bioavailability compared to other derivatives lacking such modifications .
Case Studies and Research Findings
Recent studies have focused on optimizing the pharmacokinetic profiles of triazolo-pyridazine derivatives. For instance:
Q & A
Q. What are the critical synthetic steps and reaction optimizations for preparing N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide?
The synthesis involves multi-step reactions, including:
- Triazolo-pyridazine core formation : Cyclocondensation of hydrazine derivatives with pyridazine precursors under controlled pH (6.5–7.5) and reflux conditions in ethanol or DMF .
- Methylation and functionalization : Introduction of the methoxy group at position 6 via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
- Isonicotinamide coupling : Amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane at 0–5°C to minimize side reactions .
Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, 60–120 mesh) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, triazole protons at δ 8.1–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₄H₁₃N₆O₂ requires m/z 305.1154) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Q. How can researchers design initial biological activity assays for this compound?
- Enzyme inhibition assays : Test against kinases or proteases linked to the triazolo-pyridazine scaffold’s known targets (e.g., EGFR or CDK inhibitors) .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) and solvent-only controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?
- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., ethoxy, halogen) to assess steric/electronic effects on target binding .
- Scaffold hopping : Replace the triazolo-pyridazine core with triazolo-pyrimidine or benzimidazole moieties to evaluate selectivity .
- QSAR modeling : Use computational tools (e.g., Schrödinger’s Maestro) to correlate logP, polar surface area, and IC₅₀ values .
Q. What strategies are effective for identifying the compound’s molecular targets?
- Surface Plasmon Resonance (SPR) : Screen against protein libraries to detect binding affinities (KD < 1 µM suggests high potency) .
- Chemical proteomics : Use affinity pull-down assays with biotinylated analogs and streptavidin beads to isolate interacting proteins .
- Docking studies : Align the compound with crystallized kinase domains (e.g., PDB: 1M17) to predict binding pockets .
Q. How should researchers address contradictions in biological activity data across studies?
- Orthogonal assays : Validate cytotoxicity findings using complementary methods (e.g., ATP-based viability assays alongside MTT) .
- Solubility checks : Confirm compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to avoid false negatives .
- Batch variability : Re-synthesize the compound and compare NMR spectra to rule out impurities .
Q. What methodologies are recommended for studying metabolic stability and pharmacokinetics?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose prediction .
- In silico ADMET : Predict bioavailability (e.g., SwissADME) using logP (≤3) and topological polar surface area (≤140 Ų) .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Kinetic studies : Monitor intermediate formation via time-resolved NMR or FTIR to identify rate-limiting steps .
- Isotope labeling : Use ¹⁵N-labeled hydrazine to trace triazole ring formation .
- Computational modeling : Simulate transition states (e.g., Gaussian 09) to validate proposed mechanisms .
Methodological Resources
- Synthetic protocols : Refer to multi-step procedures in , and 13.
- Analytical workflows : Follow (HPLC) and 13 (NMR) for purity/structural confirmation.
- Biological assay design : Use (kinase inhibition) and 12 (metabolic stability) as templates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
